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molecular formula C10H16N2O2 B3025636 1,3-Diazaspiro[4.7]dodecane-2,4-dione CAS No. 710-94-1

1,3-Diazaspiro[4.7]dodecane-2,4-dione

Cat. No. B3025636
M. Wt: 196.25 g/mol
InChI Key: NMKBJKPVCZJVTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08637502B2

Procedure details

To a mixture of cyclooctanone (RA 17 g, 135 mmol, Sigma-Aldrich) in ethanol (200 mL) and water (200 mL) were added KCN (17.5 g, 269 mmol, Sigma-Aldrich) followed by ammonium carbonate ([NH4]2CO3, 51.8 g, 539 mmol, Sigma-Aldrich). The resulting reaction mixture was stirred at 80° C. for 6 h. The reaction mixture was evaporated to dryness under reduced pressure to provide a white solid precipitate which was filtered, collected, and dried for 16 h to provide 15.9 g of the compound of formula RB, 1,3-diazaspiro[4.7]dodecane-2,4-dione (yield 73%).
Quantity
17 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
17.5 g
Type
reactant
Reaction Step Two
Quantity
51.8 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1(=O)[CH2:8][CH2:7][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[C-]#N.[K+].[C:13](=[O:16])([O-])[O-].[NH4+:17].[NH4+:18].[CH2:19]([OH:21])C>O>[NH:17]1[C:1]2([CH2:8][CH2:7][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]2)[C:19](=[O:21])[NH:18][C:13]1=[O:16] |f:1.2,3.4.5|

Inputs

Step One
Name
Quantity
17 g
Type
reactant
Smiles
C1(CCCCCCC1)=O
Name
Quantity
200 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
200 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
17.5 g
Type
reactant
Smiles
[C-]#N.[K+]
Step Three
Name
Quantity
51.8 g
Type
reactant
Smiles
C([O-])([O-])=O.[NH4+].[NH4+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
was stirred at 80° C. for 6 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
CUSTOM
Type
CUSTOM
Details
The reaction mixture was evaporated to dryness under reduced pressure
CUSTOM
Type
CUSTOM
Details
to provide a white solid precipitate which
FILTRATION
Type
FILTRATION
Details
was filtered
CUSTOM
Type
CUSTOM
Details
collected
CUSTOM
Type
CUSTOM
Details
dried for 16 h
Duration
16 h

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 15.9 g
Name
Type
product
Smiles
N1C(NC(C12CCCCCCC2)=O)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 73%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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